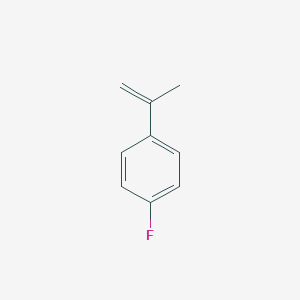

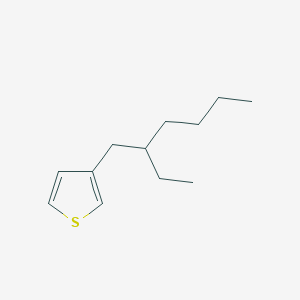

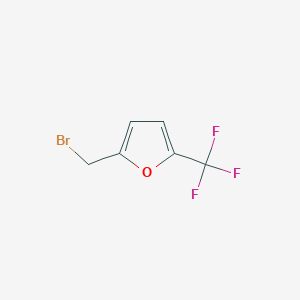

![molecular formula C13H11NO2S B058215 5,6-二氢-4H-苯并[b]噻吩并[2,3-d]氮杂卓-2-羧酸 CAS No. 153894-33-8](/img/structure/B58215.png)

5,6-二氢-4H-苯并[b]噻吩并[2,3-d]氮杂卓-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid belongs to the benzazepine family, which is known for its varied biological activities. The benzazepine scaffold is a core structure in medicinal chemistry, often associated with therapeutic potential across a wide range of biological targets.

Synthesis Analysis

The synthesis of benzazepine derivatives, including those closely related to 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid, typically involves strategies such as intramolecular Friedel-Crafts alkylation. This method has been developed for the efficient synthesis of benzo[b]pyrimido[5,4-f]azepines, showcasing the versatility in accessing complex benzazepine frameworks from simpler precursors (Acosta et al., 2015).

Molecular Structure Analysis

The molecular structures of benzazepine derivatives reveal significant insights into their conformation and potential interactions. The azepine ring often adopts a boat-type conformation, contributing to the compound's chemical behavior and biological activity. Detailed studies have compared the molecular conformations and supramolecular assemblies of closely related compounds, highlighting the role of hydrogen bonds and π-π stacking interactions in their structural organization (Acosta et al., 2015).

Chemical Reactions and Properties

Benzazepine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, intramolecular azo coupling and subsequent reactions can lead to the formation of novel heterocyclic skeletons, including those with fluorescent properties. Such reactions underscore the potential of benzazepine derivatives for further functionalization and the development of new materials or bioactive molecules (Galenko et al., 2016).

科学研究应用

呼吸道合胞病毒(RSV)感染的治疗

该化合物可用于治疗呼吸道合胞病毒(RSV)感染 . RSV 是婴幼儿(1 岁以下)支气管炎和肺炎的常见原因 . 该化合物旨在治疗或预防 RSV 感染和相关疾病,特别是那些由病毒 A 和 B 株引起的疾病 .

预防与 RSV 感染相关的疾病

除了治疗 RSV 感染外,该化合物也可用於预防与 RSV 感染相关的疾病 . 这可能减少与 RSV 感染相关的住院次数和医疗费用 .

作为药物合成中间体的使用

该化合物用作制备苯并噻吩并氮杂卓化合物的中间体,这些化合物是 RSV RNA 聚合酶的抑制剂 . 这使其成为开发新型抗病毒药物的宝贵组成部分 .

抗癌研究中的潜在用途

虽然关于这种特定应用的信息不多,但类似的化合物结合了 5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-2-酮和噻唑的片段,已被证明可以作为 Xa 因子和 XIa 的选择性双重抑制剂 . 这表明其在抗癌研究中的潜在应用。

在药物制剂中的应用

考虑到该化合物的治疗特性,它可能用于药物制剂。 例如,它可以与局部可接受的稀释剂(如乳糖、葡萄糖或甘露醇)混合 .

作用机制

Target of Action

The primary target of the compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is the Respiratory Syncytial Virus (RSV) . RSV is a pneumovirus of the paramyxovirus family and is the most common cause of bronchiolitis and pneumonia in infants under one year of age .

Mode of Action

The compound acts as an inhibitor of the RSV RNA polymerase . By inhibiting this enzyme, the compound prevents the virus from replicating its RNA, thereby halting the spread of the virus within the host.

Biochemical Pathways

It is known that the compound interferes with the viral replication process by inhibiting the rsv rna polymerase . This disruption of the viral life cycle prevents the virus from spreading and causing further damage to the host’s respiratory system.

Pharmacokinetics

The compound is described as an intermediate used to prepare benzothienoazepine compounds , suggesting that it may undergo further reactions to form active compounds.

Result of Action

The primary result of the compound’s action is the prevention of RSV infection and associated diseases . By inhibiting the RSV RNA polymerase, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection.

未来方向

The compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid has been found to be useful in the treatment of respiratory syncytial virus (RSV) infection and for the prevention of disease associated with RSV infection . This suggests that future research could focus on further exploring its potential therapeutic applications, particularly in the treatment and prevention of RSV infections.

属性

IUPAC Name |

5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJYGABQLZJUSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566069 |

Source

|

| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153894-33-8 |

Source

|

| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

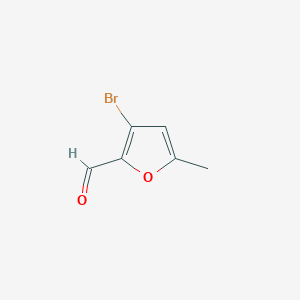

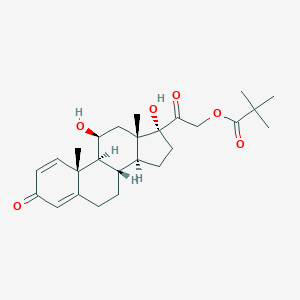

![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)

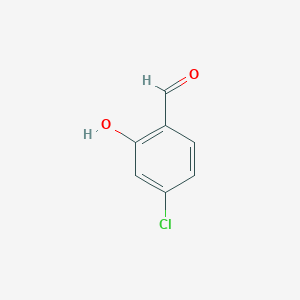

![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)